molecular formula C17H15BrN2O3 B11016657 1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016657
M. Wt: 375.2 g/mol
InChI Key: SLYFHFOVIBYWSP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a hydroxyphenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of a suitable phenyl precursor.

    Coupling with hydroxyphenyl: The bromophenyl intermediate is then coupled with a hydroxyphenyl compound under specific conditions to form the desired product.

    Cyclization: The final step involves cyclization to form the pyrrolidine ring, which is crucial for the compound’s stability and activity.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups or structural changes.

Scientific Research Applications

1-(4-Bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and hydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide include:

    1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and interactions.

    1-(4-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: The chlorine atom can alter the compound’s electronic properties and reactivity.

    1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15BrN2O3/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(21)8-4-13/h1-8,11,21H,9-10H2,(H,19,23)

InChI Key

SLYFHFOVIBYWSP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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